molecular formula C8H12O3 B12554602 Methyl 2-hydroxy-4-methylidenehex-5-enoate CAS No. 183562-29-0

Methyl 2-hydroxy-4-methylidenehex-5-enoate

Cat. No.: B12554602
CAS No.: 183562-29-0
M. Wt: 156.18 g/mol
InChI Key: SPGYCJULHRZDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-methylidenehex-5-enoate is an organic compound with the molecular formula C8H12O3 It is a derivative of hexenoic acid and features both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-methylidenehex-5-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-4-methylidenehex-5-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the aldol condensation of acetaldehyde with methyl acrylate, followed by a series of reduction and oxidation steps to introduce the hydroxyl and ester groups. This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as solid acids or enzymes may be employed to enhance reaction rates and selectivity. Additionally, purification techniques such as distillation and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methylidenehex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Methyl 2-oxo-4-methylidenehex-5-enoate.

    Reduction: Methyl 2-hydroxy-4-methylidenehex-5-enol.

    Substitution: Methyl 2-(substituted)-4-methylidenehex-5-enoate.

Scientific Research Applications

Methyl 2-hydroxy-4-methylidenehex-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methylidenehex-5-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Methyl 2-hydroxy-4-methylidenehex-5-enoate can be compared with similar compounds such as:

    Methyl 2-hydroxyhex-5-enoate: Lacks the methylidene group, resulting in different reactivity and properties.

    Methyl 4-methylidenehex-5-enoate: Lacks the hydroxyl group, affecting its chemical behavior and applications.

The presence of both hydroxyl and methylidene groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

183562-29-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-hydroxy-4-methylidenehex-5-enoate

InChI

InChI=1S/C8H12O3/c1-4-6(2)5-7(9)8(10)11-3/h4,7,9H,1-2,5H2,3H3

InChI Key

SPGYCJULHRZDCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=C)C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.